(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE
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Overview
Description
(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for developing new drugs. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and nanocomposites. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE: shares similarities with other hydrazinylidene and dihydroisoquinoline derivatives.
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline: A precursor in the synthesis of the compound.
Hydrazine derivatives: Commonly used in the synthesis of similar compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C27H27N3O3 |
---|---|
Molecular Weight |
441.5g/mol |
IUPAC Name |
(2E)-2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone |
InChI |
InChI=1S/C27H27N3O3/c1-27(2)17-20-15-22(32-3)23(33-4)16-21(20)26(28-27)30-29-24(18-11-7-5-8-12-18)25(31)19-13-9-6-10-14-19/h5-16H,17H2,1-4H3,(H,28,30)/b29-24+ |
InChI Key |
HDVJKOXLGHJKJI-RMLRFSFXSA-N |
SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NN=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)OC)OC)C |
Isomeric SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)N/N=C(\C3=CC=CC=C3)/C(=O)C4=CC=CC=C4)OC)OC)C |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NN=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)OC)OC)C |
Origin of Product |
United States |
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